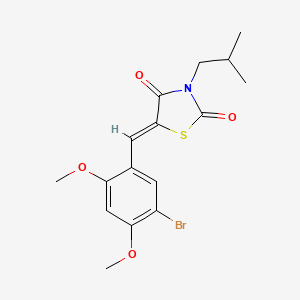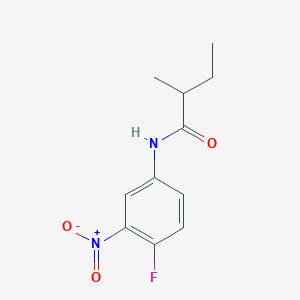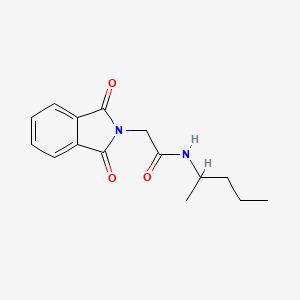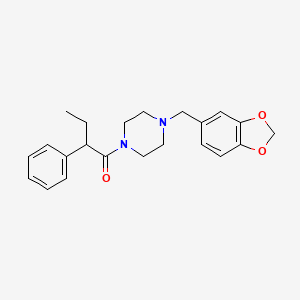
4,5-diphenyl-1H-pyrrole-2,3-dione
説明
4,5-diphenyl-1H-pyrrole-2,3-dione (DPPD) is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a yellow crystalline solid that is insoluble in water and soluble in organic solvents. DPPD is a derivative of pyrrole, which is a five-membered aromatic heterocycle that contains one nitrogen atom. The chemical structure of DPPD consists of two phenyl rings attached to a pyrrole ring with a carbonyl group at position 2 and a keto group at position 3.
科学的研究の応用
Synthesis and Chemical Properties
- Synthesis of Derivatives : 4,5-diphenyl-1H-pyrrole-2,3-dione derivatives have been synthesized for various applications. For instance, Moon et al. (2010) synthesized 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives, evaluating their inhibitory activities on PGE(2) production in cells (Moon et al., 2010).
- Photophysical Properties : Studies like that by Lun̆ák et al. (2011) have investigated the absorption and fluorescence of soluble polar diketo-pyrrolo-pyrroles, providing insights into their photophysical behavior (Lun̆ák et al., 2011).
- Oxidation and Derivative Formation : Research by Sano et al. (1994) explored the oxidation of dioxopyrroline, leading to the selective formation of 2,3-dioxo-1,4-oxazine, showcasing the chemical versatility of these compounds (Sano et al., 1994).
Applications in Materials Science
- Conjugated Polymers : Beyerlein and Tieke (2000) described the synthesis of π-conjugated polymers containing this compound, highlighting their potential for electronic applications due to their photoluminescent properties (Beyerlein & Tieke, 2000).
- Thin Film Transistors : Guo, Sun, and Li (2014) used 1H-pyrrole-2,3-dione derivatives to construct copolymers for organic thin film transistors, demonstrating their utility in semiconductor technology (Guo, Sun, & Li, 2014).
Biochemical and Pharmaceutical Research
- Cytostatic Activity : Fernández Braña et al. (1989) synthesized and tested a series of N-substituted 3,4-diphenyl-1H-pyrrole-2,5-diones for cytostatic activity, contributing to the exploration of potential medical applications (Fernández Braña et al., 1989).
Corrosion Inhibition
- Carbon Steel Corrosion Inhibition : Zarrouk et al. (2015) studied new 1H-pyrrole-2,5-dione derivatives as organic inhibitors of carbon steel corrosion, demonstrating their practical application in industrial settings (Zarrouk et al., 2015).
特性
IUPAC Name |
4,5-diphenyl-1H-pyrrole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-15-13(11-7-3-1-4-8-11)14(17-16(15)19)12-9-5-2-6-10-12/h1-10H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHZJEYURJJPLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=O)C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387694 | |
| Record name | 4,5-diphenyl-1H-pyrrole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79680-43-6 | |
| Record name | 4,5-diphenyl-1H-pyrrole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)propanamide](/img/structure/B3951653.png)
![3-[2-(4-biphenylyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3951660.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B3951672.png)
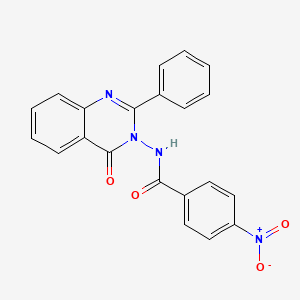
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B3951680.png)
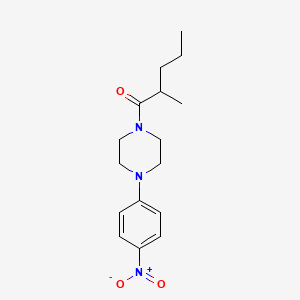
![5-[2-(3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3951710.png)
![1-ethyl-N-[3-(2-furyl)-1-methylpropyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3951717.png)
